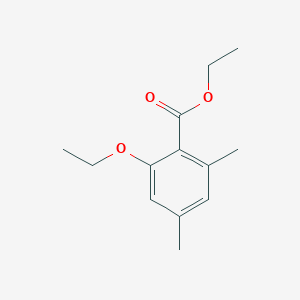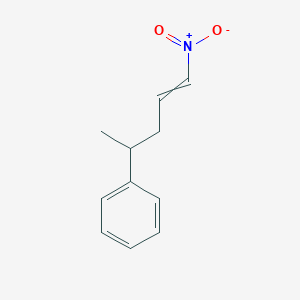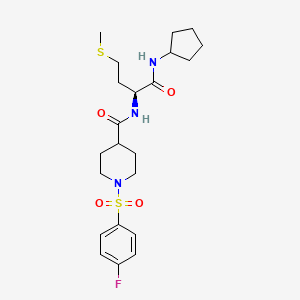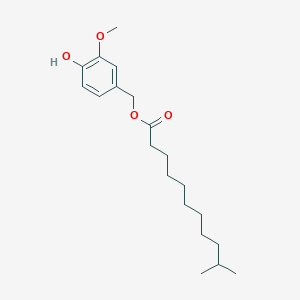![molecular formula C9H12N2O2 B12615594 N-Hydroxy-N'-[(2-methylphenyl)methyl]urea CAS No. 919996-53-5](/img/structure/B12615594.png)
N-Hydroxy-N'-[(2-methylphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N’-[(2-methylphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxy group and a methylphenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[(2-methylphenyl)methyl]urea typically involves the reaction of N-hydroxyurea with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-Hydroxy-N’-[(2-methylphenyl)methyl]urea can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
N-Hydroxy-N’-[(2-methylphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-formyl-N’-[(2-methylphenyl)methyl]urea.
Reduction: Formation of N-hydroxy-N’-[(2-methylphenyl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-Hydroxy-N’-[(2-methylphenyl)methyl]urea has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Hydroxy-N’-[(2-methylphenyl)methyl]urea involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The hydroxy group of the compound interacts with the active site of the enzyme, preventing the binding of the substrate and thereby inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- 2-Hydroxy-N-methyl-N-phenyl-acetamide
- 2-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
N-Hydroxy-N’-[(2-methylphenyl)methyl]urea is unique due to its specific structural features, including the presence of both a hydroxy group and a methylphenyl group attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
919996-53-5 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
1-hydroxy-3-[(2-methylphenyl)methyl]urea |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)6-10-9(12)11-13/h2-5,13H,6H2,1H3,(H2,10,11,12) |
InChIキー |
OHDMWBVUZRSNQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)

![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)

